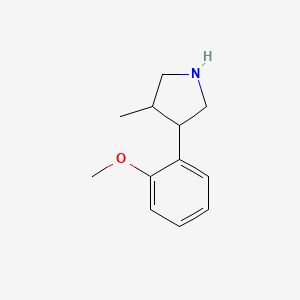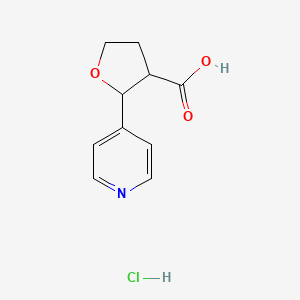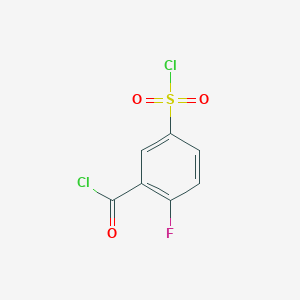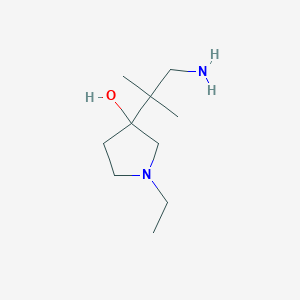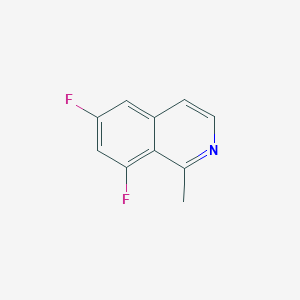
6,8-Difluoro-1-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-1-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Vorbereitungsmethoden
The synthesis of 6,8-Difluoro-1-methylisoquinoline can be achieved through several methods:
Analyse Chemischer Reaktionen
6,8-Difluoro-1-methylisoquinoline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6,8-Difluoro-1-methylisoquinoline has several scientific research applications:
Pharmaceuticals: The compound’s unique properties make it a valuable component in drug discovery and development.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: Fluorinated isoquinolines can be used as agrochemicals due to their bioactivity against various pests and diseases.
Wirkmechanismus
The mechanism of action of 6,8-Difluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathwaysThis can lead to the formation of stable complexes with biological targets, thereby exerting its effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6,8-Difluoro-1-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroisoquinoline: This compound has a single fluorine atom and exhibits similar biological activities but with potentially different potency and selectivity.
6,8-Difluoroquinoline: This compound has a similar structure but with a quinoline ring instead of an isoquinoline ring.
Trifluoromethylated Isoquinolines: These compounds contain a trifluoromethyl group instead of individual fluorine atoms.
Eigenschaften
Molekularformel |
C10H7F2N |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
6,8-difluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h2-5H,1H3 |
InChI-Schlüssel |
YGLDUTYBVUMTHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=CC(=CC(=C12)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


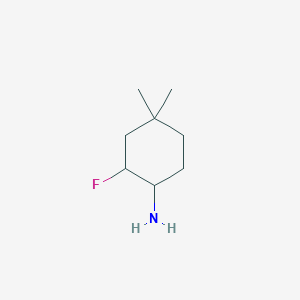

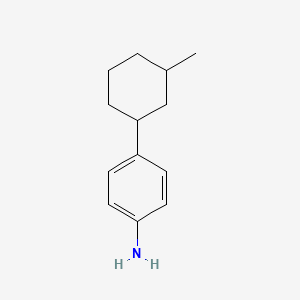

![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
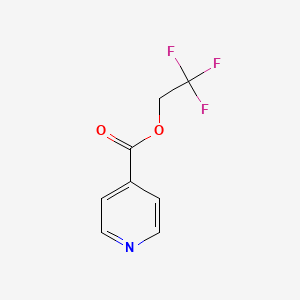
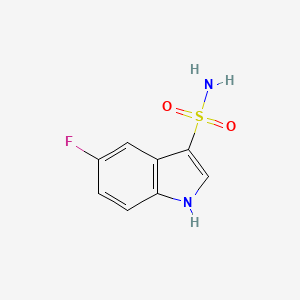
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)
